molecular formula C6H4N4 B575191 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine CAS No. 175894-09-4

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine

Katalognummer B575191
CAS-Nummer: 175894-09-4
Molekulargewicht: 132.126
InChI-Schlüssel: IWIVWPUUICAHNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine, also known as CP-471, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has a unique structure that makes it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine has been investigated for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.

Wirkmechanismus

The mechanism of action of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine has been shown to have anxiolytic and sedative effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is its unique structure, which makes it a promising candidate for drug development. Additionally, 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine has been shown to have activity against a variety of cancer cell lines, making it a potential treatment for cancer. However, one limitation of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine is its limited solubility in water, which can make it difficult to work with in lab experiments.

Zukünftige Richtungen

There are several future directions for research on 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine and its potential applications in medicinal chemistry. Finally, future studies should focus on improving the solubility of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine to make it more practical for use in lab experiments.

Synthesemethoden

The synthesis of 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 2,4-dichloro-5-nitropyridazine with sodium azide and sodium hydride in dimethylformamide. This reaction yields the intermediate compound, which is then subjected to cyclopropanation using ethyl diazoacetate and copper(I) iodide. The resulting compound is then treated with hydrazine hydrate to obtain 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine.

Eigenschaften

IUPAC Name

6,7,9,10-tetrazatricyclo[5.3.0.02,4]deca-1(10),2,4,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4/c1-4-2-8-10-3-7-9-6(10)5(1)4/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIVWPUUICAHNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C1=CNN3C2=NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667083
Record name 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175894-09-4
Record name 5H-Cyclopropa[d][1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.